Bismuth cation
Description
Structure
2D Structure
Properties
CAS No. |
23713-46-4 |
|---|---|
Molecular Formula |
Bi+3 |
Molecular Weight |
208.98040 g/mol |
IUPAC Name |
bismuth(3+) |
InChI |
InChI=1S/Bi/q+3 |
InChI Key |
JDIBGQFKXXXXPN-UHFFFAOYSA-N |
SMILES |
[Bi+3] |
Canonical SMILES |
[Bi+3] |
melting_point |
271 °C |
Other CAS No. |
23713-46-4 7440-69-9 |
physical_description |
Solid |
Origin of Product |
United States |
Synthetic Methodologies for Bismuth Cations
Solution-Based Approaches for Polymeric Bismuth Cation Synthesis
Solution-based methods offer a versatile platform for the synthesis of polymeric structures containing bismuth cations. These approaches often involve the reaction of bismuth salts with organic ligands in suitable solvents, leading to the formation of extended networks.
An example of this is the synthesis of bismuth-asparagine coordination polymers. These materials can be fabricated through a straightforward aqueous bottom-up self-assembly method. By reacting bismuth nitrate (B79036) with asparagine under controlled temperature conditions, coordination polymers with varying morphologies, from nanowires to hierarchical microspheres, can be obtained. researchgate.netresearchgate.net The formation of these polymeric structures is driven by the coordination between the bismuth cations and the functional groups of the amino acid. researchgate.net
Another strategy involves the use of hydrothermal synthesis. For instance, well-dispersed bismuth-asparagine coordination polymer spheres have been prepared by the aqueous reaction of Bi(NO₃)₃·5H₂O and asparagine at 80°C. researchgate.net Similarly, bismuth-amino acid coordination polymers with different morphologies have been synthesized by adjusting the reaction temperature in an aqueous solution. researchgate.net
The synthesis of halide-bridged polymeric bismuth cations has also been reported. The reaction of bismuth nitrate with 1H-benzotriazole in an ethanolic solution containing hydrochloric acid yields polyanionic zigzag chains of [(BiCl₅)²⁻]n. nih.gov In this structure, the 1,2,3-benzotriazolium cations are situated between the polymer chains. nih.gov The formation of polymeric bismuth chlorido hydroxamato complexes, such as [BiCl₂(μ-Sha-1H)]∞, is achieved by reacting salicylhydroxamic acid with BiCl₃. rcsi.com These examples highlight the versatility of solution-based synthesis in creating a variety of polymeric bismuth cationic structures.
Ionic liquids (ILs) have emerged as highly effective media for the synthesis of cationic bismuth clusters, offering advantages such as lower reaction temperatures and higher purity of products compared to traditional high-temperature melt methods. These low-melting salts provide a unique environment for the stabilization of unusual cationic species.
The synthesis of discrete bismuth polycations, such as Bi₅³⁺, Bi₈²⁺, and Bi₉⁵⁺, has been successfully achieved in Lewis-acidic ionic liquids. For instance, the Bi₅³⁺ cation can be synthesized at room temperature by the synproportionation of elemental bismuth and bismuth(III) cations in an ionic liquid composed of 1-n-butyl-3-methylimidazolium chloride ([BMIM]Cl) and aluminum chloride (AlCl₃). The presence of the bismuth polycations in the resulting dark-colored solution can be confirmed by Raman spectroscopy. From this solution, dark-red crystals of Bi₅(AlCl₄)₃ can be isolated.
The choice of the ionic liquid and the Lewis acid is crucial in determining the resulting cluster. For example, the reduction of BiCl₃ with elemental gallium in different ionic liquids with GaCl₃ as the Lewis acid has been explored to form the Bi₅³⁺ cation. The use of ionic liquids provides a more convenient and environmentally friendly alternative to methods that employ liquid SO₂ with strong oxidizing agents.
Table 1: Examples of Bismuth Cations Synthesized in Ionic Liquids
| Cationic Species | Synthetic Approach | Ionic Liquid System | Reference |
|---|---|---|---|
| Bi₅³⁺ | Synproportionation of Bi and Bi(III) | [BMIM]Cl/AlCl₃ | - |
| Bi₈²⁺ | Not specified | Lewis-acidic ILs | - |
| Bi₉⁵⁺ | Not specified | Lewis-acidic ILs | - |
| Bi₅³⁺ | Reduction of BiCl₃ with Ga | Various ILs with GaCl₃ | - |
Reductive coupling reactions catalyzed by bismuth complexes represent an emerging strategy where cationic bismuth species are implicated as key intermediates. These reactions often involve the cycling of bismuth between different oxidation states, such as Bi(I)/Bi(III) or Bi(III)/Bi(V), to facilitate the formation of new chemical bonds. While the final products are typically neutral organic molecules, the catalytic cycles proceed through transient cationic bismuth species.
A notable example is the photocatalytic reductive C-C bond formation for the synthesis of cyclopropanes. acs.orgnih.govorganic-chemistry.org This process is catalyzed by a low-valent Bi(I) complex that undergoes a two-electron inner-sphere oxidative addition to diiodomethane. nih.gov The resulting Bi(III) intermediate undergoes light-induced homolysis of the Bi-C bond, leading to a radical pathway that ultimately forms the cyclopropane (B1198618) product. acs.orgnih.gov The catalytic cycle is closed by the reduction of the Bi(III) species back to Bi(I) using an external reducing agent. nih.gov
Bismuth-catalyzed oxidative coupling reactions also play a significant role. For instance, the coupling of arylboronic acids with triflate and nonaflate salts is achieved through a Bi(III)/Bi(V) redox cycle. nih.govresearchgate.net In this process, a Bi(III) catalyst undergoes transmetalation with the arylboronic acid, followed by oxidation to a high-valent Bi(V) intermediate. nih.govresearchgate.netacs.org This cationic Bi(V) species then undergoes reductive elimination to form the C-O bond and regenerate the Bi(III) catalyst. nih.govresearchgate.net Mechanistic studies and theoretical calculations have provided insights into the involvement of these high-valent cationic intermediates. nih.gov
Furthermore, bismuth nanoparticles have been shown to be effective catalysts for the reductive coupling of nitroarenes to form azo-compounds, proceeding under mild conditions with high yields. rsc.org These examples demonstrate that while stable bismuth cations may not be the isolated products, their transient formation is crucial in mediating a range of reductive and oxidative coupling reactions.
Solid-State Synthesis Routes for Bismuth Cationic Compounds
Solid-state synthesis provides a direct route to thermally stable inorganic compounds containing bismuth cations, often involving high-temperature reactions between solid precursors. These methods are particularly important for the preparation of mixed-metal oxides with specific crystal structures where bismuth exists in a cationic state.
A prominent class of materials synthesized via solid-state reactions are the Aurivillius phases. These are layered perovskite oxides with the general formula (Bi₂O₂)₂²⁺[A(n-1)B(n)O(3n+1)]²⁻, where the (Bi₂O₂)₂²⁺ layers are cationic. ias.ac.in The synthesis typically involves heating a stoichiometric mixture of the constituent metal oxides and carbonates to high temperatures. The layered structure consists of alternating (Bi₂O₂)₂²⁺ layers and perovskite-like slabs. ias.ac.in
The solid-state synthesis of bismuth ferrite (B1171679) (BiFeO₃) has also been extensively studied. The reaction of bismuth(III) oxide (Bi₂O₃) and iron(III) oxide (Fe₂O₃) at elevated temperatures can be complex, often leading to the formation of intermediate phases. whiterose.ac.uk One such crucial intermediate is the sillenite (B1174071) phase, Bi₂₅FeO₃₉, which contains bismuth cations. whiterose.ac.uk Further reaction of this intermediate with the remaining Fe₂O₃ leads to the formation of the desired BiFeO₃ perovskite structure. whiterose.ac.uk Understanding the reaction pathway and the role of such intermediates is vital for synthesizing phase-pure BiFeO₃. whiterose.ac.uk
The use of bismuth flux techniques is another contemporary approach in solid-state synthesis that has been applied to prepare new bismuth-based solids, including multicomponent transition-metal-bearing bismuthides. acs.org These high-temperature methods are essential for accessing a wide range of crystalline materials containing bismuth in a formal cationic state within an extended solid-state lattice.
Table 2: Examples of Bismuth Cationic Compounds from Solid-State Synthesis
| Compound/Phase | General Formula/Composition | Synthetic Method | Key Feature | Reference |
|---|---|---|---|---|
| Aurivillius Phases | (Bi₂O₂)₂²⁺[A(n-1)B(n)O(3n+1)]²⁻ | High-temperature reaction of oxides/carbonates | Cationic (Bi₂O₂)₂²⁺ layers | ias.ac.in |
| Bismuth Ferrite | BiFeO₃ | High-temperature reaction of Bi₂O₃ and Fe₂O₃ | Involves Bi₂₅FeO₃₉ intermediate | whiterose.ac.uk |
| Sillenite Phase | Bi₂₅FeO₃₉ | Intermediate in BiFeO₃ synthesis | Contains bismuth cations | whiterose.ac.uk |
Gas-Phase Synthesis and Isolation of Bismuth Cluster Cations
The study of bismuth cations in the gas phase provides fundamental insights into their intrinsic structures and stabilities, free from the influence of solvent or counter-ions. These cationic clusters are typically generated in situ and analyzed using mass spectrometry-based techniques.
Laser vaporization is a common method for producing gas-phase bismuth cluster cations. In this technique, a high-power laser is focused onto a solid bismuth target, causing ablation and the formation of a plasma containing atoms and ions. These species then cool and aggregate in a carrier gas stream to form clusters of various sizes. The resulting cluster cations, Biₙ⁺, can be guided into a mass spectrometer for mass selection and further investigation.
Mass spectrometry is a primary tool for the characterization of these gas-phase clusters. nih.govresearchgate.netbiosupramol.de It allows for the determination of the size distribution of the clusters and can be used to identify particularly stable species, often referred to as "magic numbers." For instance, mass spectra of Biₙ⁺ have shown that cations with n = 3, 5, and 7 are particularly abundant, suggesting enhanced stability. nih.govresearchgate.net
To gain structural information, mass spectrometry is often coupled with other techniques like ion mobility spectrometry (IMS). kit.eduwikipedia.org IMS separates ions based on their size and shape as they drift through a buffer gas under the influence of an electric field. wikipedia.org By measuring the drift time, a rotationally averaged collision cross-section can be determined. This experimental value can then be compared with theoretical cross-sections calculated for different candidate structures to assign the most probable geometry of the cluster cation. kit.edu This combined experimental and theoretical approach has been used to determine the structures of small bismuth cluster cations. kit.edu
Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), are also employed to study the fragmentation pathways of mass-selected cluster cations. nih.gov This provides further information about their bonding and stability. For example, fragmentation of larger bismuth oxido clusters in the gas phase has been shown to preferentially form stable {Bi₆O₈} fragments. nih.govresearchgate.net
Control of Cationic Speciation during Synthetic Pathways
Controlling the speciation of bismuth cations during synthesis is critical for isolating specific cluster sizes, geometries, and polymeric structures. Several factors, including the choice of ligands, solvent system, and reaction stoichiometry, can be manipulated to direct the outcome of the reaction.
The coordinating environment plays a pivotal role in stabilizing and directing the formation of specific bismuth cationic species. The use of multidentate ligands can enforce particular coordination geometries around the bismuth center, which can be used to isolate otherwise unstable cationic fragments. researchgate.net For example, chloride abstraction from a diamido-bismuth chloride complex using a Lewis acid like AlCl₃ or GaCl₃ leads to the formation of two-coordinate or bridged μ-chlorido cationic species, respectively, depending on the stoichiometry. nih.gov The bite angle of chelating ligands has also been shown to influence the Lewis acidity of organobismuth cations, thereby affecting their reactivity and potential for forming different species. acs.org
The solvent system is another crucial parameter. As discussed previously, Lewis-acidic ionic liquids are particularly effective for the synthesis of discrete, low-valent bismuth polycations like Bi₅³⁺ and Bi₈²⁺ by stabilizing them against disproportionation. In more conventional organic solvents, the choice of solvent and its polarity can influence the solubility of reactants and intermediates, and its ability to coordinate to the bismuth center can affect which cationic species is formed. ucl.ac.uk For instance, the synthesis of cationic hepta-coordinate bismuth halides stabilized by pyridine (B92270) molecules highlights the role of labile solvent molecules in isolating specific complexes. rsc.org
The stoichiometry of the reactants is also a key handle for controlling speciation. The reaction of BiCl₃ with varying equivalents of a Lewis acid can yield either monomeric or dimeric cationic species. nih.gov Similarly, in the synthesis of bismuth halide-based coordination complexes, the ratio of the organic ligand to the bismuth salt is crucial in determining whether a bimetallic or monometallic complex is formed. ucl.ac.uk Careful control over reactant ratios is therefore essential to target a desired cationic product and avoid mixtures. The pH of the solution is also a critical factor, especially in aqueous systems, as bismuth(III) hydrolyzes readily to form various oxido clusters and hydroxo-bridged species. acs.org
Structural Elucidation and Bonding Characteristics of Bismuth Cations
Homoatomic Bismuth Cluster Cations
Homoatomic bismuth cluster cations are polyatomic ions composed solely of bismuth atoms, which exhibit a remarkable tendency to form cage-like or deltahedral structures. nih.govacs.org These clusters are typically synthesized in low-temperature environments like Lewis acidic ionic liquids or through the fusion of bismuth metal with bismuth halides. mdpi.commdpi.com Unlike the electron-precise structures often found in anionic clusters of other Group 15 elements, bismuth cations are characterized by their electron-deficient nature and multicenter bonding. nih.govacs.org
Polyhedral Architectures and Structural Isomerism
The structural landscape of homoatomic bismuth cations is dominated by polyhedral architectures, which can be rationalized to some extent by electron counting rules. mdpi.comdiva-portal.org These clusters often adopt deltahedral (triangulated polyhedral) geometries, which are common for electron-deficient systems. Some of the most well-characterized homoatomic bismuth cluster cations include:
Bi₅³⁺ : This cation typically adopts a trigonal bipyramidal geometry (a closo-deltahedron), although distortions can occur depending on the counter-ion and solid-state packing. acs.orgmdpi.com
Bi₈²⁺ : This cluster cation exhibits a square antiprismatic structure, which can be described as an arachno cluster based on Wade-Mingos rules. mdpi.commdpi.com
Bi₉⁵⁺ : Found in compounds like Bi₆Cl₇, this cation has a more complex structure, often described as a distorted tricapped trigonal prism or a monocapped square antiprism. mdpi.com The exact geometry can vary, showcasing structural isomerism. mdpi.comaip.org For instance, both D₃h (tricapped trigonal prism) and C₄v (monocapped square antiprism) symmetries have been investigated for Bi₉⁵⁺. mdpi.com
Beyond these "classical" examples, other homoatomic cations such as Bi₅⁺ and Bi₆²⁺ have also been identified. mdpi.com Gas-phase studies combined with theoretical calculations have revealed that smaller bismuth cluster cations (up to 14 atoms) tend to form more open, prolate structures with lower coordination numbers rather than compact, metallic-like structures. aip.orgresearchgate.netnih.gov This highlights the directional nature of bonding in these systems.
Structural isomerism, where molecules have the same molecular formula but different arrangements of atoms, is a key feature of bismuth cluster chemistry. libretexts.org For a given number of bismuth atoms and charge, multiple stable or metastable isomers can exist. For example, in the case of Bi₉⁵⁺, slight variations in synthetic conditions or the crystalline environment can favor one polyhedral arrangement over another. mdpi.com Theoretical calculations suggest that many different polyhedral configurations are local minima on the potential energy surface, but only a select few are experimentally observed, indicating that cation-anion interactions and kinetic factors play a crucial role in stabilizing specific isomers. diva-portal.org
Table 1: Examples of Homoatomic Bismuth Cluster Cations and their Geometries
| Cluster Cation | Common Geometry | Classification (Wade-Mingos) | Reference |
|---|---|---|---|
| Bi₅³⁺ | Trigonal Bipyramid | closo | acs.orgmdpi.com |
| Bi₈²⁺ | Square Antiprism | arachno | mdpi.commdpi.com |
| Bi₉⁵⁺ | Tricapped Trigonal Prism / Monocapped Square Antiprism | nido (expected) | mdpi.com |
| Bi₅⁺ | nido-type structure | nido | acs.org |
| Bi₆²⁺ | nido-type structure | nido | acs.org |
Electronic Structure and Bonding Theories
The bonding in homoatomic bismuth cations is complex and cannot be described by simple two-center, two-electron bonds. Instead, multicenter bonding is prevalent, a consequence of their electron-deficient nature. nih.gov Understanding their electronic structure requires the application of specialized theoretical frameworks.
closo (closed polyhedron) if it has 2n + 2 skeletal electrons.
nido (nest-like) if it has 2n + 4 skeletal electrons.
arachno (web-like) if it has 2n + 6 skeletal electrons.
For bismuth, each atom contributes three of its five valence electrons to the skeletal framework (the 6s² pair is often considered stereochemically active and non-bonding). mdpi.com For a cluster Biₙ^q+, the number of skeletal electrons is (3n - q).
For example, for Bi₈²⁺ :
n = 8
Skeletal electrons = (3 × 8) - 2 = 22 electrons = 2n + 6.
This corresponds to an arachno structure, which is consistent with the observed open square antiprismatic geometry. mdpi.commdpi.com
Similarly, Bi₅³⁺ has (3 × 5) - 3 = 12 skeletal electrons, which is 2n + 2, predicting a closo trigonal bipyramidal structure. mdpi.com While these rules are a powerful predictive tool, it's important to note that deviations can occur, and cation-anion interactions can significantly influence the stability and geometry of the final structure. diva-portal.org
As a heavy element, bismuth is subject to significant relativistic effects, which have a profound impact on its electronic structure and chemical bonding. wiley.com The primary relativistic effects are the contraction and stabilization of the s- and p-orbitals and the expansion of the d- and f-orbitals. For bismuth, the strong relativistic contraction of the 6s orbital makes the 6s² electrons more inert and less available for bonding, an effect often termed the "inert pair effect". wiley.comnih.gov This leads to the 6s² pair often acting as a stereochemically active lone pair, influencing the coordination geometry around the bismuth atoms. nih.govresearchgate.netacs.org
In bismuth cations, this stereochemically active lone pair can occupy a coordination site, leading to distorted polyhedral geometries. researchgate.netresearchgate.net The presence of this lone pair can create a region of high electron density that repels bonding pairs, causing deviations from idealized geometries predicted by electron counting rules alone. The interplay between the delocalized skeletal bonding and the localized, stereochemically active lone pairs is a key factor in determining the final structure of bismuth cations. scispace.comosti.gov
Aromaticity, a concept traditionally associated with cyclic organic molecules like benzene, has been extended to inorganic systems, including heavy metal clusters. nih.gov Bismuth clusters, with their delocalized p-electron systems, are prime candidates for exhibiting this phenomenon. The presence of delocalized electrons in cyclic or polyhedral frameworks can lead to enhanced stability.
Evidence for aromaticity in bismuth clusters comes from both theoretical calculations and experimental observations. Calculations of Nucleus-Independent Chemical Shift (NICS), a computational method to probe aromaticity, have suggested the presence of diatropic ring currents (a hallmark of aromaticity) in certain bismuth cluster systems. nih.govrsc.org For example, substantial π-aromaticity has been identified in some anionic bismuth clusters, and similar principles can apply to cationic species with appropriate electron counts and geometries. nih.govacs.org The concept has even been expanded to include φ-aromaticity, involving the delocalization of electrons in f-type orbitals, which has been proposed for certain prismatic {Bi₆}-based clusters. nih.govacs.org This area of research is still developing, but it highlights the complex and fascinating electronic nature of these heavy element clusters. nih.govnih.govacs.org
Heteroatomic Bismuth Cations and Intermetalloid Clusters
Beyond homoatomic species, bismuth readily forms cationic clusters incorporating other elements. These can be broadly categorized as heteroatomic cations, where bismuth is combined with other main-group or non-metal elements, and intermetalloid clusters, which contain one or more transition metal atoms within the bismuth framework. nih.govresearchgate.net
The synthesis of these clusters often involves reacting bismuth or its halides with salts of the desired heteroatom in Lewis-acidic ionic liquids. mdpi.comtu-dresden.de The inclusion of a second element dramatically increases the structural and electronic diversity compared to their homoatomic counterparts.
Examples of heteroatomic and intermetalloid bismuth cations include:
[CuBi₈]³⁺ : This cluster features a square antiprismatic Bi₈²⁺ unit η⁴-coordinating a copper(I) cation. It can be described as a nine-atom nido cluster with 22 skeletal electrons. tu-dresden.de
[M@Bi₁₀]⁴⁺ (M = Pd, Pt) : These clusters consist of a pentagonal antiprismatic [Bi₁₀]⁴⁺ cage encapsulating a palladium or platinum atom. mdpi.comresearchgate.net The term "@" denotes the encapsulation of the metal atom. These are classified as arachno-type clusters according to Wade-Mingos rules. mdpi.com
[Ni₂Bi₁₂]⁴⁺ and [Rh₂Bi₁₂]⁴⁺ : These complex intermetalloid clusters feature two transition metal atoms within a larger bismuth framework, showcasing the ability of bismuth to form extended cage structures that can host multiple metal guests. researchgate.net
Bismuth-substituted Polyoxometalates : Bismuth cations (Bi³⁺) can also be incorporated into large anionic frameworks like polyoxometalates. For instance, four [PMo₁₁O₃₉]⁷⁻ Keggin ions can be linked by four Bi³⁺ cations to form a massive nano-ring structure, (NH₄)₁₆[(BiPMo₁₁O₃₉)₄]·22H₂O. mpg.denih.gov In this structure, each Bi³⁺ ion is in an 8-fold square-antiprismatic coordination environment. nih.gov
Mononuclear and Oligomeric Bismuth Cationic Complexes
Research into mononuclear and oligomeric bismuth cationic complexes has expanded significantly, driven by the quest for new Lewis acids and catalysts. acs.orgmit.edu These species, containing one or a few bismuth atoms, are often stabilized by carefully chosen ligands to prevent disproportionation and oligomerization. nih.gov
Mononuclear bismuth cations are single bismuth ions supported by ligands. A common synthetic route involves halide abstraction from a neutral bismuth(III) precursor. For example, reacting Bi(Me₂Si{NAr}₂)Cl with a Lewis acid like AlCl₃ or GaCl₃ produces the mononuclear, two-coordinate cation [Bi(Me₂Si{NAr}₂)]⁺. acs.orgacs.orgfigshare.com The dimethylbismuth cation, [BiMe₂]⁺, represents another fundamental mononuclear species, isolated as its [SbF₆]⁻ salt. d-nb.info Carbodicarbenes (CDCs) have also been used to stabilize low-coordinate mononuclear bismuth cations, leading to species with C=Bi multiple bond character. nih.gov
Oligomeric bismuth cations contain multiple bismuth centers. Chloride abstraction from Bi(Me₂Si{NAr}₂)Cl using a substoichiometric amount of a Lewis acid yields the dinuclear, chloride-bridged cation [{Bi(Me₂Si{NAr}₂)}₂(μ-Cl)]⁺. acs.orgacs.orgfigshare.com Fluoride (B91410) abstraction from triarylbismuth(V) difluorides can lead to mono-, di-, or trinuclear cationic complexes, depending on the steric bulk of the aryl substituents. nih.gov For instance, less bulky phenyl groups result in a trinuclear complex, while more sterically demanding groups allow for the isolation of dinuclear and even mononuclear species. nih.gov A unique trimetallic bismuth(I)-based allyl cation has also been synthesized, featuring three contiguously bonded bismuth atoms with delocalized electrons in the (Bi₃)⁺ core. mpg.de
The reactivity of these complexes is a key area of interest. The Gilliard group has developed bismuth complexes with charges ranging from +1 to +3, noting that higher positive charges lead to increased reactivity with small molecules. virginia.edu
Coordination Environments and Geometrical Considerations
The coordination environment and geometry of bismuth cations are highly variable, influenced by the oxidation state of bismuth, the nature of the ligands, the counter-ion, and solid-state packing effects. nih.gov Bismuth(III), with its Bi³⁺ ionic radius of 1.03 Å for a 6-coordinate environment, is a relatively large cation, which often leads to higher coordination numbers. acs.orgacs.org
In many complexes, bismuth cations exhibit coordination numbers ranging from 4 to 8. acs.org For example, in the antiseptic drug bibrocathol, Bi³⁺ cations can have coordination numbers of 6 or 7 with a hemidirected coordination sphere, where one hemisphere is essentially unoccupied due to the stereochemically active 6s lone pair. scispace.com In some polyoxometalate structures, Bi³⁺ can even achieve an 8-fold coordination in a square-antiprismatic geometry. nih.gov
However, a significant body of research focuses on achieving low-coordination numbers, which are typically associated with enhanced reactivity. acs.orgacs.org The synthesis of a formally two-coordinate this compound, [Bi(Me₂Si{NAr}₂)]⁺, was achieved using a bulky diamide (B1670390) ligand. acs.orgacs.orgfigshare.com Even in this case, the solid-state structure shows a secondary interaction (a Bi···Cl contact) with the [AlCl₄]⁻ anion. acs.orgfigshare.com The dimethylthis compound, [BiMe₂]⁺, adopts a bisphenoidal coordination geometry in the solid state due to interactions with fluorine atoms from the counter-ion. d-nb.info
The geometry of oligomeric cations is also diverse. The dinuclear cation [{Bi(Me₂Si{NAr}₂)}₂(μ-Cl)]⁺ features a bridging chloride ligand connecting the two bismuth centers. acs.orgfigshare.com In cationic fluorotriarylbismuthonium complexes, dinuclear and trinuclear structures are held together by bridging fluoride ions between Bi(V) centers. nih.gov The trimetallic allyl cation (Bi₃)⁺ core exhibits a bent structure with delocalized bonding across the three bismuth atoms. mpg.de
Research on Low-Coordinate Bismuth Cationic Species
The study of low-coordinate bismuth cations is a particularly challenging yet rewarding frontier in main group chemistry. nih.govacs.org These species, typically featuring bismuth with a coordination number of less than four, are highly reactive and electrophilic, making them targets for applications in catalysis and small molecule activation. acs.orgmit.edu
A primary strategy for synthesizing these compounds is the use of sterically demanding ligands to prevent the bismuth center from undergoing oligomerization or forming higher-coordinate species. nih.govacs.org Chelating diamide ligands, such as [Me₂Si{NAr}₂]²⁻ (Ar = 2,6-i-Pr₂C₆H₃), have been instrumental in this area. Chloride abstraction from the corresponding bismuth chloride precursor affords the two-coordinate cation [Bi(Me₂Si{NAr}₂)]⁺. acs.orgacs.orgfigshare.com While formally two-coordinate, these cations often exhibit weak interactions with the counter-anion in the solid state. acs.orgnih.gov
Carbene ligands have also emerged as powerful tools for stabilizing low-coordinate bismuth cations. Carbodicarbenes (CDCs), which are stronger nucleophiles than N-heterocyclic carbenes (NHCs), have been used to synthesize unprecedented bismaalkene cations. nih.govresearchgate.net These complexes, such as the dication [(CDC)Bi(Ph)]²⁺ and the trication [(CDC)₂Bi]³⁺, feature C=Bi double dative bonds and represent a non-reductive pathway to C-Bi π-bonding character. nih.gov
The reactivity of low-coordinate bismuth cations is a key focus. The isolation of the simple [BiMe₂]⁺ cation allowed for the study of its Lewis acidic nature, leading to the formation of the first dative Bi→Bi bond in the complex [BiMe₂(BiMe₃)]⁺. d-nb.info Research on cationic organobismuth(II) pincer complexes has provided insight into metal-centered radicals, which are relevant in redox chemistry. acs.org These studies highlight the "transition-metal-like" behavior that low-valent bismuth compounds can exhibit, including strong spin-orbit coupling and low redox potentials. nih.gov
Coordination Chemistry of Bismuth Cations
Reactivity of Bismuth Cationic Complexes
Lewis Pair Formation Mechanisms
Bismuth cations function as effective Lewis acids, readily accepting electron pairs from Lewis bases to form Lewis acid-base adducts or Lewis pairs d-nb.inforesearchgate.netacs.orgresearchgate.net. A key characteristic of these cationic bismuth species is their pronounced soft Lewis acidity. This property leads to a preference for interacting with Lewis bases possessing softer donor atoms, such as sulfur (S) or selenium (Se), over harder donors like oxygen (O) or nitrogen (N) d-nb.inforesearchgate.netacs.org. This behavior is intrinsically linked to the nature of bismuth's valence orbitals and relativistic effects, which collectively shape its electronic landscape researchgate.netmdpi.comacs.org.
The strength of bismuth's Lewis acidity can be quantified and compared using methodologies such as the modified Gutmann-Beckett approach, often employing 31P NMR spectroscopy with phosphine-based Lewis bases. Cationic bismuth compounds, including triflate salts and bismepine derivatives, have demonstrated high acceptor numbers (AN), indicative of their significant Lewis acidic character d-nb.info. For instance, adducts formed between cationic bismepine triflate and SPMe₃ exhibit AN values ranging from 44 to 52, while related complexes involving sulfur or selenium donors show even higher AN values, between 85 and 96 d-nb.info. Furthermore, the design of ligands plays a crucial role in modulating the Lewis acidity of bismuth cations, enabling the synthesis of species with tailored reactivity profiles researchgate.net. For example, bulky N-heterocyclic carbene ligands can stabilize bismuth cations, thereby influencing their Lewis acidity and their interactions with substrates like isocyanides researchgate.net.
Data Table 1: Lewis Pair Formation with Bismuth Cations
| Bismuth Cationic Species | Lewis Base | Interaction/Property | Reference(s) |
| [Bi(diaryl)(EPMe₃)][SbF₆] (E=S, Se) | SPMe₃ / SePMe₃ | Strong Lewis Acid-Base Interaction (AN=85-96) | d-nb.inforesearchgate.net |
| Cationic Bismepine triflate | SPMe₃ | High Acceptor Number (AN=44-52) | d-nb.info |
| [BiDipp₂]⁺ (Dipp = 2,6-iPr₂C₆H₃) | Isocyanides | Potent soft Lewis acid, forms Lewis pairs | researchgate.net |
| Ring-strained Cationic Bismuth Amides | Various (e.g., ethers, amines) | Considerable Lewis acidity, facilitates small molecule activation | rsc.org |
Small Molecule Activation by Bismuth Cations
Bismuth cations are emerging as versatile activators of small molecules, a domain historically dominated by transition metal complexes researchgate.netbohrium.com. Their unique electronic structure, influenced by relativistic effects and the presence of a stereochemically active lone pair, facilitates novel reactivity patterns ucl.ac.ukresearchgate.netmdpi.comacs.org.
Carbon Monoxide (CO) Activation: The activation of CO by heavy p-block elements is generally challenging due to the limited availability of suitable orbitals for effective π-back donation bohrium.com. However, specific cationic bismuth amides, particularly those incorporating ring strain, have demonstrated the capacity for facile insertion of CO into the Bi–N bond under mild conditions rsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net. This process leads to the formation of unprecedented cationic bismuth carbamoyl (B1232498) species rsc.orgresearchgate.netrsc.org. The high Lewis acidity and specific structural attributes of these amide precursors are critical for enabling this challenging activation rsc.orgbohrium.com. The resulting bismuth carbamoyl complexes exhibit distinctive electronic properties, including reversible electron transfer at the bismuth center rsc.org.
Carbon Dioxide (CO₂) Activation: Cationic bismuth(III) amides readily react with CO₂ through insertion into the Bi–N bond, yielding isolable, though metastable, adducts researchgate.netresearchgate.netuni-marburg.dersc.orgnih.gov. These CO₂ insertion products can subsequently undergo further transformations, such as CH activation. This CH activation can occur thermally or, in certain instances, can be catalyzed, effectively demonstrating CO₂-catalyzed CH activation researchgate.netuni-marburg.dersc.orgnih.gov. A similar insertion reaction is observed with carbon disulfide (CS₂), which forms stable products capable of undergoing light-induced reductive elimination to yield benzothiazolethiones and a Bi(I) species uni-marburg.dersc.orgnih.gov.
Hydrogen (H₂) Activation: Despite significant advancements in the small molecule activation capabilities of heavy p-block elements, the activation of dihydrogen (H₂) by well-defined molecular bismuth compounds has not yet been achieved researchgate.net. While related elements, such as tin, have demonstrated H₂ activation within this group, bismuth compounds in this context continue to present a significant challenge researchgate.netbohrium.com.
Organometallic Chemistry Involving Bismuth Cations
Synthesis of Organobismuth(III) and Organobismuth(V) Cations
The synthesis of organobismuth cations typically involves the generation of either trivalent Bi(III) or pentavalent Bi(V) species. The stability and reactivity of these compounds are highly dependent on the nature of the organic ligands attached to the bismuth center.
Organobismuth(III) Cations:
The synthesis of triorganobismuth(III) compounds can be achieved through the reaction of bismuth(III) halides, such as bismuth trichloride (B1173362) (BiCl₃), with organolithium or Grignard reagents. wikipedia.org Asymmetric organobismuth compounds are often derived from organobismuth halides like RBiX₂ and R₂BiX. wikipedia.org
Air-stable cationic organobismuth(III) compounds have also been successfully synthesized. For instance, the compound [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻ was prepared, featuring a bismuth center that acts as a Lewis acid. nih.gov Another example is the hypervalent organobismuth(III) tetrafluoroborate, C₆H₁₁N(CH₂C₆H₄)₂BiBF₄, which is synthesized through a similar route. nih.gov The synthesis of two cationic organobismuth(II) compounds with N,C,N pincer frameworks has also been reported, which are relevant as intermediates in radical redox chemistry. nih.govacs.org
Organobismuth(V) Cations:
Organobismuth(V) compounds are often synthesized from their Bi(III) precursors. Triaryl organobismuth(III) complexes can be readily oxidized to bismuth(V) species by treatment with chlorine or bromine, yielding compounds with the general formula Ar₃BiX₂ (where X = Cl, Br). wikipedia.org
The formation of an onium ion, a key type of organobismuth(V) cation, can be achieved through the protonation of a pentaphenylbismuth (Ph₅Bi) species with an acid like p-toluenesulfonic acid. This reaction results in the formation of a tetraphenylbismuthonium cation, Ph₄Bi⁺. wikipedia.org
| Type of Cation | Precursor | Reagent(s) | Product | Key Features |
| Organobismuth(III) | BiCl₃ | Grignard or Organolithium reagents | R₃Bi | General synthesis of triorganobismuth(III) compounds. wikipedia.org |
| Organobismuth(III) | S(CH₂C₆H₄)₂BiCl | AgClO₄, H₂O | [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻ | Air-stable, acts as a Lewis acid. nih.gov |
| Organobismuth(V) | Ar₃Bi | Cl₂ or Br₂ | Ar₃BiX₂ (X = Cl, Br) | Oxidation of Bi(III) to Bi(V). wikipedia.org |
| Organobismuth(V) | Ph₅Bi | p-toluenesulfonic acid | Ph₄Bi⁺[O₃SAr⁻] | Formation of a tetraphenylbismuthonium ion. wikipedia.org |
Reactivity and Transformations Mediated by Organobismuth Cations
Organobismuth cations are highly reactive species that can mediate a range of chemical transformations, including carbon-carbon bond formation, aryl transfer reactions, and oxidation-dehydrogenation catalysis.
Bismuth(III) compounds, including cationic species, have been employed as environmentally benign Lewis acid catalysts for various carbon-carbon bond-forming reactions. rasayanjournal.co.in These reactions are fundamental in the synthesis of numerous biologically and pharmacologically significant compounds. rasayanjournal.co.in
Bismuth(III) triflate has been noted as a particularly effective catalyst in this context. rasayanjournal.co.in Cationic organobismuth(III) compounds, such as the air-stable [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻, have been shown to act as bifunctional Lewis acid/base catalysts in direct Mannich reactions. nih.gov More recently, Lewis acidic bismuth(III) complexes have been developed for the catalytic allylic C(sp³)–H functionalization of olefins, enabling carbon-carbon bond formation with carbonyl and iminium electrophiles. acs.org Bismuth(III) dichalcogenone complexes have also demonstrated high catalytic activity in the synthesis of symmetrical triaryl- or triheteroarylmethanes. researchgate.net
| Reaction Type | Catalyst/Reagent | Substrates | Product | Significance |
| Mannich Reaction | [S(CH₂C₆H₄)₂Bi(OH₂)]⁺[ClO₄]⁻ | Aldehydes, amines, ketones | β-amino carbonyl compounds | Bifunctional Lewis acid/base catalysis. nih.gov |
| Allylic C-H Functionalization | Cationic Bismuth(III) Complexes | Olefins, Carbonyl/Iminium Electrophiles | Functionalized Alkenes | Transition metal-like reactivity for C-C bond formation. acs.org |
| Triarylmethane Synthesis | Bismuth(III) dichalcogenones | Aldehydes, Arenes/Heteroarenes | Triarylmethanes | Highly active catalysis for C-C bond formation. researchgate.net |
Organobismuth reagents are effective in aryl transfer reactions, which are crucial for the synthesis of various organic molecules. nih.gov These reactions can be categorized into C-, N-, and O-arylation. nih.gov Triarylbismuthines, in the presence of a copper(II) salt co-catalyst, have been shown to N-arylate amines. wikipedia.org Both Bi(III) and Bi(V) compounds can be used for arylation, with the selectivity often depending on the oxidation state of the bismuth. researchgate.net
A light-driven method has been developed for generating aryl radicals from triarylbismuth(III) and (V) reagents, which can then participate in various aryl transfer reactions. nih.govacs.org This process is proposed to proceed through an organobismuth(IV) intermediate. nih.govacs.org
| Arylation Type | Bismuth Reagent | Co-catalyst/Condition | Substrate | Product |
| N-Arylation | Triarylbismuth(III) | Copper(II) salt | Amines | N-arylated amines wikipedia.org |
| C-, N-, O-Arylation | Organobismuth(III) and (V) | Various | Alcohols, Amines, etc. | Arylated products nih.govresearchgate.net |
| Radical Arylation | Triarylbismuth(III) and (V) | Light | Olefins, Diboronates, etc. | Arylated products nih.govacs.org |
Organobismuth(V) reagents are potent oxidizing agents capable of various transformations. wikipedia.org They can dehydrogenate alcohols to form carbonyl compounds and cleave glycols to yield aldehydes. wikipedia.org The oxidative power of these reagents is enhanced when the aryl ligands attached to the bismuth have electron-withdrawing substituents. wikipedia.org
Bismuth-based catalysts, particularly bismuth molybdenum oxides, are utilized in the oxidative dehydrogenation of hydrocarbons. escholarship.org For example, they can catalyze the conversion of propane (B168953) to propene and butenes to 1,3-butadiene. escholarship.org The mechanism for these reactions is often described by the Mars-van Krevelen model, where lattice oxygen from the catalyst participates in the reaction. escholarship.org Bismuth also serves as a promoter for palladium catalysts in the selective oxidation of glucose to gluconic acid, preventing catalyst deactivation by overoxidation. researchgate.net
| Transformation | Bismuth Species | Substrate | Product | Mechanism/Role |
| Alcohol Dehydrogenation | Organobismuth(V) reagents | Alcohols | Carbonyl compounds | Oxidation wikipedia.org |
| Glycol Cleavage | Organobismuth(V) reagents | Glycols | Aldehydes | Oxidation wikipedia.org |
| Oxidative Dehydrogenation | Bismuth molybdenum oxides | Propane, Butenes | Propene, 1,3-Butadiene | Mars-van Krevelen mechanism escholarship.org |
| Glucose Oxidation | Bismuth as promoter for Pd | Glucose | Gluconic acid | Prevents catalyst overoxidation researchgate.net |
Structural Characterization of Organobismuth Cationic Species
The geometry of organobismuth cationic species is diverse and depends on factors such as the oxidation state of bismuth and the nature of the coordinated ligands. The structures of these compounds are typically elucidated using techniques like X-ray crystallography and NMR spectroscopy. nih.govnih.gov
Triorganobismuth(III) compounds generally exhibit a pyramidal structure. wikipedia.org However, hypervalent organobismuth(III) cations can adopt different geometries. For example, the central bismuth-containing part of [C₆H₁₁N(CH₂C₆H₄)₂Bi]⁺ shows a pseudotrigonal bipyramidal structure. nih.gov
For pentacoordinate organobismuth(V) complexes, the geometry can be either trigonal bipyramidal or square pyramidal, and this can be influenced by the nature of the aryl ligands. wikipedia.org Homoleptic compounds of the type Ar₅Bi often adopt a square pyramidal structure. wikipedia.org The solid-state structure of a cationic trimetallic bismuth-based allyl cation has been characterized, revealing a unique π-delocalization between the bismuth's 6p-orbitals. mpg.de The bonding in some Mo-Bi complexes has been described in terms of carbanionic centers interacting with bismuth cations, leading to "bent bonds". nih.gov
| Compound/Species Type | Oxidation State | Coordination | Geometry | Characterization Technique(s) |
| Triorganobismuth(III) | +3 | 3 | Pyramidal | X-ray Crystallography wikipedia.org |
| [C₆H₁₁N(CH₂C₆H₄)₂Bi]⁺ | +3 | Hypervalent | Pseudotrigonal Bipyramidal | X-ray Crystallography nih.gov |
| Ar₅Bi | +5 | 5 | Square Pyramidal | X-ray Crystallography wikipedia.org |
| Cationic Organobismuth(II) | +2 | 3 | Planar (N,C,N pincer) | X-ray Crystallography, NMR, EPR nih.govacs.org |
| Trimetallic Bismuth Allyl Cation | Low | 3 | Linear zig-zag | X-ray Crystallography mpg.de |
Theoretical and Computational Studies of Bismuth Cations
Theoretical and computational chemistry provides powerful tools for understanding the intrinsic properties of bismuth cations, from small clusters to extended materials. These methods offer insights into electronic structure, bonding, and reactivity that can be difficult to obtain experimentally.
Analytical Methods for Bismuth Cation Speciation and Characterization
Advanced Diffraction Techniques for Cationic Bismuth Structure Determination
Single-Crystal X-ray Diffraction of Bismuth Cationic Compounds
Research employing single-crystal XRD has revealed diverse coordination geometries and high coordination numbers for bismuth cations. For instance, in a bismuth ethanedisulfonate framework, the bismuth cation exhibits an eight-coordinate, distorted square antiprismatic configuration, coordinating to three different ethanedisulfonate ligands mdpi.com. Dicationic bismuth(III) species, such as dmso-stabilized chlorido-bismuth dications, have demonstrated unusual distorted pentagonal bipyramidal geometries, with coordination numbers reaching up to nine, attributed to the large ionic and covalent radii of the central bismuth atom kent.ac.ukacs.org. Trinuclear and binuclear bismuth(V) complexes have been characterized, often featuring bridging fluoride (B91410) ligands and exhibiting distorted geometries, with specific Bi–F bond lengths and angles reported nih.gov. Furthermore, μ–oxo bismuth(III) complexes, such as a binuclear texaphyrin complex, have been analyzed, revealing axial coordination of nitrate (B79036) anions and methanol (B129727) molecules to the bismuth cations nih.gov. Bismuth(III) cations in coordination polymers can adopt octahedral coordination, as seen in a bismuth–bromide complex where the bismuth ion is coordinated by one sulfur donor from an organic ligand and five chloride donors, forming a 1D polymer with a hemidirectional coordination sphere researchgate.net.
Table 1: Structural Characterization of Bismuth Cationic Compounds via Single-Crystal X-ray Diffraction
| Compound Type/Description | Bismuth Oxidation State | Coordination Number | Key Structural Feature/Geometry | Citation(s) |
| Bismuth ethanedisulfonate framework | +3 | 8 | Distorted square antiprismatic | mdpi.com |
| Fluorotriarylbismuthonium cation (mononuclear) | +5 | ~4 | Distorted tetrahedral | nih.gov |
| Fluorotriarylbismuthonium cation (bridged binuclear/trinuclear) | +5 | Variable | Bridging fluoride ligands, polymeric structures | nih.gov |
| Dicationic chlorido-bismuth species | +3 | Up to 9 | Distorted pentagonal bipyramidal, high coordination numbers observed | kent.ac.ukacs.org |
| μ–oxo bismuth(III)–texaphyrin complex | +3 | Variable | Binuclear, axial coordination by nitrate and methanol | nih.gov |
| Bismuth(III) coordination polymer (e.g., bromide complex) | +3 | 6 | Octahedral, 1D polymer | researchgate.net |
| Bismuth fluoroalkoxide complex | +3 | 5-6 | Square pyramidal or distorted octahedral | psu.edu |
Gas Phase Ion Mobility and Trapped Ion Electron Diffraction for Bismuth Clusters
For investigating the structure and properties of bismuth cluster cations in the gas phase, a powerful combination of techniques is employed: gas-phase ion mobility spectrometry and trapped ion electron diffraction (TIED). Ion mobility spectrometry separates ions based on their drift velocity through a buffer gas under an electric field, providing information about their collision cross-sections, which are related to their size and shape. TIED, on the other hand, involves scattering a beam of high-energy electrons off size-selected cluster ions trapped in an ion trap. The resulting diffraction pattern is then analyzed by comparing it to simulated patterns from candidate structures, often derived from density functional theory (DFT) calculations. This synergistic approach allows for the experimental determination of structural isomers and their relative stabilities.
Studies on bismuth cluster cations (Bin⁺) in the size range of 4 to 14 atoms have revealed significant structural trends aip.orgnih.govaip.orgfau.deresearchgate.netkit.edunih.gov. For clusters with more than eight atoms (n > 8), a transition from more compact structures to open, prolate geometries is observed aip.orgnih.govaip.orgfau.deresearchgate.netkit.edunih.gov. These prolate structures are characterized by coordination numbers between 3 and 4 and exhibit highly directional bonding, which bears resemblance to the structural motifs found in semiconducting elements like silicon, rather than the compact arrangements typical of metallic clusters aip.orgnih.govaip.orgfau.deresearchgate.netkit.edu. The bonding in these larger bismuth clusters (n > 8) is noted to be similar to the bonding pattern in bulk bismuth nih.gov. Furthermore, specific cluster sizes, such as Bi₃⁺, Bi₅⁺, and Bi₇⁺, have been identified as particularly stable based on mass spectral analysis aip.org. Fragmentation studies of smaller cluster ions (n < 8) indicate preferential loss of two neutral atoms, while larger clusters fragment differently aip.org. Accurate theoretical descriptions, particularly for fragmentation pathways and energetics, necessitate the inclusion of spin-orbit coupling due to bismuth's electronic structure aip.orgnih.govaip.orgfau.de.
Table 2: Structural Characteristics of Bismuth Cluster Cations (Bin⁺) in the Gas Phase
| Cluster Size (n) | Structure Type | Coordination Number | Bonding Characteristics | Primary Techniques Used | Citation(s) |
| 3, 5, 7 | Not explicitly detailed, but noted as stable | Not specified | Not specified | Mass Spectrometry | aip.org |
| 4-8 | Generally more compact structures | Not specified | Not specified | Ion Mobility, TIED, DFT | aip.orgnih.govresearchgate.net |
| > 8 (e.g., 9-14) | Prolate, open structures | 3-4 | Highly directional bonds, resembles semiconducting elements | Ion Mobility, TIED, DFT | aip.orgnih.govresearchgate.netkit.edunih.gov |
| 18 | Two Bi₈ cages linked by a Bi₂ dimer (for Bi₁₈⁻) | 3 (per atom) | Covalent bonds without dangling bonds | PES, TIED | nih.govbrown.edu |
Bismuth Cations in Advanced Materials and Catalysis
Role of Bismuth Cations in Catalysis
Bismuth cations are increasingly recognized for their ability to promote and mediate a wide range of catalytic reactions. Their influence spans from enhancing the activity and selectivity of noble metal catalysts to participating directly in catalytic cycles.
Design and Synthesis of Bismuth-Promoted Catalysts
The design of bismuth-promoted catalysts often involves incorporating bismuth species onto support materials or alloying them with other metals. Bismuth is well-established as a promoter for noble metal catalysts, such as palladium and platinum, enhancing their performance in selective liquid-phase oxidations of biomass-derived substrates like alcohols, aldehydes, and carbohydrates researchgate.netcapes.gov.brmdpi.com. For instance, Pt–Bi/HT catalysts, prepared via co-impregnation, have shown significantly improved conversion of glycerol (B35011) to dihydroxyacetone (DHA) compared to unsupported platinum catalysts mdpi.com.
Synthesis strategies for bismuth-based catalysts are diverse, including impregnation, co-precipitation, sol-gel methods, and hydrothermal techniques acs.orgresearchgate.netomniascience.commdpi.comchemspeed.com. For example, bismuth oxide (Bi₂O₃) catalysts have been prepared using bismuth nitrate (B79036) pentahydrate (Bi(NO₃)₃·5H₂O) as a precursor with NaOH as a precipitating agent. The bismuth concentration during synthesis influences the formation of Bi₂O₃ nanocrystals, with lower concentrations yielding high surface area materials with small crystallite sizes researchgate.netscispace.com. Bismuth-based catalysts for CO₂ reduction have also been synthesized using various methods, including top-down exfoliation, chemical reduction, and electroreduction of pre-synthesized materials like BiOX, (BiO)₂CO₃, Bi₂O₃, and Bi-MOFs rsc.org.
Mechanistic Investigations of Bismuth Cation-Mediated Catalytic Cycles
Bismuth's catalytic activity often stems from its ability to cycle through different oxidation states, such as Bi(I)/Bi(III), Bi(II)/Bi(III), and Bi(III)/Bi(V) acs.orgnih.govacs.org. These redox cycles are crucial for mediating transformations. For example, in the fluorination of arylboronic esters, a Bi(III)/Bi(V) redox cycle has been proposed, involving transmetallation and oxidative addition steps acs.orgresearchgate.net. Bismuth cations can also act as Lewis acids, activating π-bonds or carbonyl compounds researchgate.netmdpi.com. Furthermore, in some reactions, bismuth salts can generate Brønsted acid species in situ through hydrolysis, contributing to the catalytic mechanism mdpi.com.
Mechanistic studies often employ computational methods like Density Functional Theory (DFT) to elucidate reaction pathways. For instance, DFT calculations have been used to understand the catalytic mechanism of bismuth-catalyzed fluorination, revealing low-energy pathways on Bi(V) sites for CH activation in propene oxidation researchgate.netacs.org.
Selective Oxidation Reactions involving Bismuth Cations
Bismuth cations are highly effective in promoting selective oxidation reactions. They are well-known promoters for the selective liquid-phase oxidation of alcohols, aldehydes, and carbohydrates using molecular oxygen researchgate.netcapes.gov.br. For example, Pt–Bi/HT catalysts exhibit high selectivity for dihydroxyacetone (DHA) from glycerol oxidation mdpi.com. Bismuth-promoted palladium catalysts (Pd–Bi) have been studied for the selective oxidation of glucose to gluconate researchgate.net.
Bismuth-molybdate catalysts are particularly noted for the selective oxidation of hydrocarbons. For instance, Bi-Mo composite oxides have been investigated for the selective oxidation of propane (B168953) to acrolein, where α-Bi₂(MoO₄)₃ is proposed as the main active component, with γ-Bi₂MoO₃ potentially aiding in lattice oxygen regeneration researchgate.net. Bismuth oxide itself can act as an oxygen carrier for selective oxidations, and its activity can be enhanced when supported on ceria–zirconia materials, which provide additional lattice oxygen without compromising selectivity rsc.org. An efficient catalytic system using Bi(NO₃)₃·5H₂O and Keto-ABNO with air as the oxidant has been developed for the aerobic oxidation of alcohols to carbonyl compounds, achieving high yields and functional group tolerance mdpi.comresearchgate.net.
Synergistic Effects in Bimetallic Catalytic Systems involving Bismuth
The incorporation of bismuth into bimetallic catalytic systems often leads to synergistic effects that enhance catalytic performance. In Pt–Bi/HT catalysts, the presence of bismuth significantly boosts glycerol conversion and DHA selectivity mdpi.com. In Pd–Bi catalysts, bismuth acts as a promoter, influencing the electronic properties and surface interactions of palladium, which is crucial for selective oxidation reactions researchgate.netcapes.gov.br.
Bismuth-based bimetallic catalysts, such as CuBi, SnBi, BiIn, and ZnBi, have also shown improved performance in CO₂ reduction, with the additional metal components stabilizing reactive intermediates and enhancing catalytic activity rsc.orgeurekalert.org. The synergistic interaction between metals can optimize the binding energies of reaction intermediates, leading to higher selectivity and activity rsc.org. For example, in the context of CO oxidation, platinum-bismuth clusters on silica (B1680970) have demonstrated enhanced activity due to the formation of a Pt–O–Bi structure, which provides moderate CO adsorption and facilitates electron transfer nih.gov.
Bismuth Cations in Nanomaterial Synthesis
Bismuth cations serve as precursors for the synthesis of various bismuth-based nanomaterials, including nanoparticles, quantum dots, and thin films, which exhibit unique electronic, optical, and catalytic properties.
Fabrication of Bismuth-Based Nanoparticles and Thin Films
Nanoparticle Synthesis: Bismuth nanoparticles (BiNPs) can be synthesized through various methods, including solvothermal reduction, laser ablation, microemulsion, and green synthesis routes acs.orgmdpi.comnih.govresearchgate.networldscientific.comresearchgate.netorientjchem.orgchemmethod.com. The solvothermal method, for instance, uses ethylene (B1197577) glycol as both the solvent and reducing agent for Bi³⁺ cations researchgate.net. Green synthesis methods, utilizing plant extracts, offer eco-friendly alternatives for producing Bi₂O₃ nanoparticles mdpi.comorientjchem.orgchemmethod.com. For example, Bi(NO₃)₃·5H₂O with NaOH and a beta-vulgaris extract can yield Bi₂O₃ nanoparticles with rhombohedral phase and diameters around 34.896 nm chemmethod.com. Characterization techniques such as XRD, SEM, TEM, and FTIR are employed to confirm the formation, size, morphology, and phase purity of these nanoparticles researchgate.netmdpi.comnih.govchemmethod.com.
Quantum Dots: Bismuth quantum dots (BiQDs) are synthesized using methods like liquid-phase exfoliation or solvothermal methods, often involving precursors like bismuth neodecanoate mdpi.comoptica.orgjmst.org. For example, BiQDs with an average diameter of 16 nm and thickness of 13 nm have been fabricated via a facile solvothermal method mdpi.com. These BiQDs exhibit unique properties, such as strong spin-orbit coupling, making them suitable for applications in nanophotonics and spintronics jmst.org.
Thin Films: Bismuth thin films can be fabricated using techniques such as pulsed laser deposition (PLD), RF magnetron sputtering, thermal evaporation, and molecular beam epitaxy (MBE) scielo.org.mxmdpi.comresearchgate.netresearchgate.netnih.gov. The choice of deposition technique and parameters significantly influences the crystallographic orientation and morphology of the films scielo.org.mxresearchgate.netresearchgate.net. For instance, PLD can yield films with preferential orientation depending on ion energy, while sputtering techniques often produce polycrystalline films scielo.org.mx. Bismuth thin films are being explored for flexible sensor applications due to their high magnetoresistance mdpi.com. Surface passivation methods using alkanethiols are employed to prevent re-oxidation of bismuth thin films nih.gov.
Data Table: Synthesis Methods for Bismuth Nanomaterials
| Nanomaterial Type | Synthesis Method | Precursor Examples | Key Characteristics/Applications | References |
| Bismuth Nanoparticles | Solvothermal Reduction | Bi(III) nitrate pentahydrate | Nanoscale clusters, stable crystal structure | researchgate.net |
| Green Synthesis (Plant Extract) | Bi(NO₃)₃·5H₂O, Bi₂(SO₄)₃ | Eco-friendly, potential antibacterial activity | mdpi.comorientjchem.orgchemmethod.com | |
| Microemulsion Method | Bi(NO₃)₃·5H₂O, NaBH₄ | Ultrafine particles, potential quantum confinement | nih.govworldscientific.com | |
| Laser Ablation | Bi₂O₃ | Nanoparticles, potential for ternary metal oxides | nih.gov | |
| Bismuth Quantum Dots | Solvothermal Method | Bismuth neodecanoate | 0D structures, average diameter ~16 nm, enhanced optoelectronic props. | mdpi.com |
| Liquid-Phase Exfoliation | Bulk Bi crystal | Ultrasmall Bi nanosheets (BiQDs), saturable absorber for lasers | optica.org | |
| Bismuth Thin Films | Pulsed Laser Deposition (PLD) | Bi target | Polycrystalline or oriented films, LIPSS formation | scielo.org.mxresearchgate.net |
| RF Magnetron Sputtering | Bi target | Polycrystalline films, tunable electrical properties | researchgate.netresearchgate.net | |
| Molecular Beam Epitaxy (MBE) | Bi material flux | High-purity films, oxide removal/passivation studies | nih.gov |
Compound Names:
this compound (Bi³⁺, Bi⁵⁺)
Palladium (Pd)
Platinum (Pt)
Bismuth oxide (Bi₂O₃)
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O)
Sodium hydroxide (B78521) (NaOH)
Bismuth oxyhalides (BiOX)
Bismuth subcarbonate ((BiO)₂CO₃)
Bismuth-metal organic frameworks (Bi-MOFs)
Bismuth molybdates
Bismuth molybdate (B1676688) lattice
α-Bi₂O₃
γ-Bi₂MoO₃
α-Bi₂(MoO₄)₃
Ceria–zirconia
Bismuth nitrate (Bi(NO₃)₃)
Keto-ABNO (9-azabicyclo [3.3.1]nonan-3-one N-oxyl)
Bismuth bromide (BiBr)
Bismuth trinitrate pentahydrate (Bi(NO₃)₃·5H₂O)
Bismuth neodecanoate
Dodecanethiol (DDT)
Bismuth dodecanethiolate
Bismuth (III) chloride (BiCl₃)
Bismuth (III) triflate hydrate (B1144303) (Bi(OTf)₃·xH₂O)
Bismuth (III) trifluoroacetate (B77799) (Bi(TFA)₃)
Bismuth (III) oxalate (B1200264) hydrates (Bi₂(C₂O₄)₃·xH₂O)
Bismuth nitrate (Bi(NO₃)₃)
Oxalic acid
Bismuth (III) cation
Bismuth nitrogen molecules
this compound-doped hematite (B75146) (Bi-Fe₂O₃)
Bismuth (III) porphyrins
Bismuth (III) nitrogen
this compound
Ferroelectric Properties of Bismuth-Containing Hybrid Materials
Bismuth cations are instrumental in imparting ferroelectric properties to various hybrid materials, particularly organic-inorganic hybrids and perovskite-structured compounds. The characteristic 6s² lone pair electrons of Bi³⁺ are known to induce ferroelectricity through off-center displacements within crystal structures.
In organic-inorganic hybrid ferroelectrics, the this compound often forms anionic frameworks, such as halobismuthates, which are then coupled with organic cations. For instance, tris(acetamidinium) hexabromobismuthate(III), (CH₃C(NH₂)₂)₃[BiBr₆], has been identified as a hybrid ferroelectric where the molecular origin of spontaneous polarization below 127 K is linked to the dynamics of the organic cations and the [BiBr₆]³⁻ anionic unit acs.org. Another example is (C₄H₈NH₂)₂[BiCl₅], a one-dimensional organic-inorganic hybrid where ferroelectricity arises from the interplay between the pyrrolidinium (B1226570) cations and the [BiCl₅]²⁻ anions, contributing almost equally to the total polarization rsc.org. Similarly, (C₂H₅NH₃)₂[BiBr₅] exhibits ferroelectric properties due to a phase transition at 160 K, primarily driven by the deformation of the [BiBr₅]∞²⁻ anionic chains researchgate.netacs.org.
In perovskite-type materials, bismuth cations at the A-site, such as in BiFeO₃ (BFO) and its derivatives, are crucial for ferroelectricity. While pure BiFeO₃ exhibits ferroelectric properties, achieving ferroelectric switching in bulk ceramics can be challenging. However, forming solid solutions, such as with BaTiO₃ (BT), can enhance functional behavior. For example, the composition 0.75Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃–0.25BaTiO₃ displays ferroelectric hysteresis loops and a piezoelectric response, with a spontaneous polarization of 2.3 μC cm⁻² rsc.orgrsc.org. These materials often feature distortions in the perovskite structure, including octahedral tilting and off-axis cation displacement, which are key to their ferroelectric switching capabilities rsc.orgrsc.org.
Thermoelectric Applications of Bismuth Cationic Compounds
Bismuth cations are fundamental components of highly efficient thermoelectric materials, which convert heat energy into electrical energy and vice versa. The most prominent examples are bismuth telluride (Bi₂Te₃) and its alloys, such as bismuth antimony telluride (Bi-Sb-Te) and bismuth selenide (B1212193) (Bi₂Se₃).
Bismuth telluride (Bi₂Te₃) is a semiconductor renowned for its excellent thermoelectric properties at room temperature wikipedia.orgdergipark.org.trresearchgate.netacs.org. Its thermoelectric figure of merit (ZT) can approach unity, making it suitable for refrigeration and power generation applications dergipark.org.tr. The efficiency of Bi₂Te₃ is enhanced when alloyed with antimony telluride or bismuth selenide, forming materials like Bi-Sb-Te and Bi-Sb-Se alloys, which are crucial for optimizing thermoelectric performance wikipedia.orgcapes.gov.braip.orgresearchgate.netacs.orgaip.orgcaltech.edu. For instance, Bi-Sb-Te alloys, particularly compositions around (Bi₀.₂₅Sb₀.₇₅)₂Te₃, are widely studied for cooling applications due to their high thermoelectric efficiency near room temperature, with ZT values reaching up to 1.86 at 320 K in nanostructured forms aip.orgaip.orgcaltech.edusamaterials.com.
Bismuth selenide (Bi₂Se₃) also exhibits thermoelectric properties, though its performance is generally inferior to Bi₂Te₃. However, doping strategies, such as co-doping with indium and antimony, have shown promise in enhancing its thermoelectric performance. For example, Bi₂₋ₓInₓSb₂ₓ/₃Se₃ with x = 0.1 at.% achieved a figure of merit (ZT) of 0.47 at 473 K, comparable to pristine Bi₂Te₃ acs.orgacs.org. The enhancement is attributed to improved electronic properties via density of states optimization and reduced thermal conductivity due to phonon scattering acs.orgacs.org. Conducting polymer-chalcogenide composites, such as polyaniline-bismuth selenide (PANI-Bi₂Se₃) nanoplate composites, have also demonstrated improved thermoelectric performance, with a power factor augmentation of nearly 30 times compared to polyaniline alone researchgate.net.
The thermoelectric properties of these bismuth compounds are characterized by parameters like the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), which together determine the figure of merit (ZT = S²σT/κ) dergipark.org.trresearchgate.netacs.orgresearchgate.net. Nanostructuring and alloying are key strategies to optimize these properties by influencing charge carrier transport and phonon scattering aip.orgaip.orgsamaterials.com.
Bismuth-Containing Materials for Imaging Research
Bismuth's high atomic number (Z=83) makes it an excellent candidate for X-ray-based medical imaging, particularly computed tomography (CT), due to its strong X-ray attenuation properties acs.orgnih.govscientific.netresearcher.lifenih.govresearchgate.netnih.gov. Bismuth-based nanoparticles (NPs) are being developed as advanced contrast agents, offering potential advantages over traditional iodine-based agents, such as prolonged circulation times, enhanced contrast, and the ability to be functionalized for targeted delivery nih.govnih.gov.
Synthesis Strategies for Bismuth-Based Imaging Agents
Various synthesis strategies are employed to create bismuth-based nanoparticles suitable for medical imaging. These methods aim to control particle size, morphology, stability, and surface properties to optimize their performance as contrast agents.
Hydrothermal Synthesis: This method is widely used for synthesizing bismuth oxide nanoparticles (BiONPs) and other bismuth compounds. It involves heating precursors in a sealed vessel under autogenous pressure, allowing for control over particle size and morphology nih.govresearchgate.netresearchgate.netajchem-a.commdpi.com. For example, Bi₂O₃ NPs can be synthesized using hydrothermal methods by varying bismuth nitrate concentration, yielding particles with controlled sizes and shapes researchgate.net. Cobalt-doped bismuth oxide nanoparticles were synthesized using hydrothermal treatment at 150 °C for nine hours nih.gov. Bismuth ferrite (B1171679) (BiFeO₃) nanoparticles have also been prepared via hydrothermal synthesis, with reaction conditions like KOH concentration and temperature influencing the formation of single-phase particles and their morphology ajchem-a.commdpi.com.
Sol-Gel and Other Methods: Sol-gel techniques can also be used for bismuth oxide nanoparticle synthesis researchgate.net. Additionally, elemental bismuth nanoparticles (BiNPs) have been synthesized, with methods involving the reduction of iodobismuth clusters to produce hydrophobic organoamine-capped nanoparticles acs.orgpdx.edu. Polymeric stabilization, using agents like dextran (B179266) or glucose, is employed to create aqueously stabilized bismuth nanoparticles pdx.edu. For instance, glucose-capped particles with a high bismuth content (>60%) demonstrated superior X-ray contrast compared to clinically used agents pdx.edu. Bismuth sulfide (B99878) (Bi₂S₃) nanoparticles have also been developed as contrast agents nih.gov.
Functionalization of Bismuth Materials for Targeted Delivery Research
Functionalization of bismuth-based nanoparticles is crucial for achieving targeted delivery, which enhances imaging specificity and reduces off-target effects nih.govnih.govrsc.orgfrontiersin.orgnih.gov. This involves conjugating the nanoparticles with specific ligands, such as antibodies, peptides, aptamers, or small molecules, that can bind to particular receptors on target cells or tissues.
Ligand Conjugation: Bismuth nanoparticles can be functionalized with targeting moieties to improve their affinity and retention at diseased sites nih.govrsc.org. For example, Triptorelin peptide-conjugated bismuth sulfide nanoparticles (Bi₂S₃@BSA-Triptorelin NPs) have been synthesized to target LHRH receptors for molecular CT imaging. These targeted nanoparticles showed significantly higher CT values due to enhanced cell uptake via GnRH receptor binding, demonstrating improved targeting and imaging capabilities nih.gov.
Surface Modification: Surface modification strategies are employed to enhance the physicochemical and biological stability of bismuth nanoparticles, enable targeted delivery, and improve biocompatibility rsc.orgfrontiersin.orgnih.gov. This can involve coating nanoparticles with polymers, small molecules, or biomolecules. For instance, bismuth oxide nanoparticles (Bi₂O₃ NPs) have been surface-modified using functionalized β-cyclodextrin (β-CD) with biotin (B1667282) to create biocompatible therapeutic agents mdpi.com. Bismuth nanoparticles can also be upgraded into sophisticated nanoagents for multimodal imaging by complexation with fluorescence labels or other functional agents nih.gov. The development of bismuth-based nanoagents for targeted delivery aims to increase diagnostic accuracy and potentially integrate diagnostic imaging with therapeutic interventions (theranostics) rsc.org.
Compound List:
this compound (Bi³⁺)
Tris(acetamidinium) hexabromobismuthate(III)
Pyrrolidinium
[BiCl₅]²⁻
Ethylammonium
[BiBr₅]∞²⁻
BiFeO₃ (Bismuth Ferrite)
Bi₂O₃ (Bismuth Oxide)
Bi₂Te₃ (Bismuth Telluride)
Bi-Sb-Te (Bismuth Antimony Telluride)
Bi₂Se₃ (Bismuth Selenide)
Bi₂S₃ (Bismuth Sulfide)
Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃ (BFTM)
BaTiO₃ (Barium Titanate)
PANI-Bi₂Se₃ (Polyaniline-Bismuth Selenide)
Bi₂S₃@BSA-Triptorelin NPs (Triptorelin peptide-conjugated bismuth sulfide nanoparticles)
Bi₂O₃ NPs (Bismuth Oxide Nanoparticles)
β-CD (beta-Cyclodextrin)
Bi-TBAPy (Bismuth-Tetracarboxylate Ligand Framework)
Bi/Fe₃O₄@P3 (Bismuth/Iron Oxide Nanocomplex)
Bi-DTPA dimeglumine
Iodine-based contrast agents
Gold nanoparticles (GNPs)The this compound (Bi³⁺) is a versatile element that plays a significant role in the development of advanced materials and imaging technologies. Its unique electronic structure, particularly the presence of a 6s² lone pair, contributes to its diverse chemical behavior and applications. This article focuses on the contributions of bismuth cations in ferroelectric hybrid materials, thermoelectric compounds, and as imaging agents.
Emerging Applications in Optoelectronics and Quantum Materials
Ferroelectric Properties of Bismuth-Containing Hybrid Materials
Bismuth cations are key components in the design of organic-inorganic hybrid ferroelectric materials. The Bi³⁺ ion, with its stereochemically active lone pair, can induce ferroelectricity by displacing from the center of its coordination polyhedron. This property is exploited in various hybrid structures.
In halobismuthate-based hybrids, bismuth forms anionic frameworks that interact with organic cations to create ferroelectric properties. For instance, tris(acetamidinium) hexabromobismuthate(III), (CH₃C(NH₂)₂)₃[BiBr₆], exhibits ferroelectricity below 127 K, with the polarization originating from both the organic cations and the [BiBr₆]³⁻ anions acs.org. Similarly, (C₄H₈NH₂)₂[BiCl₅] demonstrates ferroelectric behavior attributed to the combined contributions of pyrrolidinium cations and [BiCl₅]²⁻ anions rsc.org. Ethylammonium bismuth-based hybrids, such as (C₂H₅NH₃)₂[BiBr₅], also show ferroelectric phase transitions, primarily driven by distortions in the [BiBr₅]∞²⁻ anionic chains researchgate.netacs.org.
In perovskite-structured materials, bismuth cations, particularly Bi³⁺ at the A-site, are known to stabilize ferroelectric phases. Compounds like BiFeO₃ (BFO) are archetypal bismuth-based ferroelectrics. While pure BFO exhibits ferroelectricity, its functional properties can be tuned through solid solutions. For example, the perovskite Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃ (BFTM), when alloyed with BaTiO₃ (BT), forms a composition (0.75BFTM–0.25BT) that displays ferroelectric hysteresis loops and a notable piezoelectric response rsc.orgrsc.org. These materials often exhibit ferroelectricity due to the off-axis displacement of the Bi³⁺ cation and the tilting of the BO₆ octahedra within the perovskite structure rsc.orgrsc.org.
Thermoelectric Applications of Bismuth Cationic Compounds
Bismuth cations are integral to several highly efficient thermoelectric materials, which are crucial for energy conversion and cooling technologies. The most prominent examples are bismuth telluride (Bi₂Te₃) and its alloys, such as bismuth antimony telluride (Bi-Sb-Te) and bismuth selenide (Bi₂Se₃).
Bismuth telluride (Bi₂Te₃) is a well-established thermoelectric material effective at room temperature, with a thermoelectric figure of merit (ZT) approaching unity wikipedia.orgdergipark.org.trresearchgate.netacs.org. Its thermoelectric performance is significantly enhanced when alloyed with antimony telluride or bismuth selenide, leading to materials like Bi-Sb-Te and Bi-Sb-Se alloys wikipedia.orgcapes.gov.braip.orgresearchgate.netacs.orgaip.orgcaltech.edu. For instance, Bi-Sb-Te alloys, particularly compositions around (Bi₀.₂₅Sb₀.₇₅)₂Te₃, are widely used for thermoelectric cooling and power generation, achieving ZT values as high as 1.86 at 320 K in nanostructured forms aip.orgaip.orgcaltech.edusamaterials.com.
Bismuth selenide (Bi₂Se₃) also possesses thermoelectric properties, although generally lower than Bi₂Te₃. However, strategies like co-doping with indium and antimony have improved its performance. For example, Bi₂₋ₓInₓSb₂ₓ/₃Se₃ with x = 0.1 at.% achieved a ZT of 0.47 at 473 K, comparable to pristine Bi₂Te₃ acs.orgacs.org. These improvements are linked to enhanced electronic properties and reduced thermal conductivity resulting from optimized doping strategies acs.orgacs.org. Composites, such as polyaniline-bismuth selenide (PANI-Bi₂Se₃), have also shown promise, with a nearly 30-fold increase in power factor compared to polyaniline alone researchgate.net. The thermoelectric performance is quantified by the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ), which determine the figure of merit (ZT = S²σT/κ) dergipark.org.trresearchgate.netacs.orgresearchgate.net.
Bismuth-Containing Materials for Imaging Research
The high atomic number of bismuth (Z=83) makes it an excellent candidate for X-ray-based medical imaging, particularly computed tomography (CT), due to its superior X-ray attenuation capabilities acs.orgnih.govscientific.netresearcher.lifenih.govresearchgate.netnih.gov. Bismuth-based nanoparticles (NPs) are being developed as advanced contrast agents, offering advantages such as prolonged circulation times, enhanced contrast, and the potential for targeted delivery compared to traditional iodine-based agents nih.govnih.gov.
Synthesis Strategies for Bismuth-Based Imaging Agents
The synthesis of bismuth-based nanoparticles for imaging involves various methods to control particle size, morphology, stability, and surface chemistry.
Hydrothermal Synthesis: This technique is commonly used for producing bismuth oxide nanoparticles (BiONPs) and other bismuth compounds. It involves heating precursors in a sealed vessel, allowing for precise control over particle characteristics nih.govresearchgate.netresearchgate.netajchem-a.commdpi.com. For instance, Bi₂O₃ NPs synthesized hydrothermally can be tailored in size and shape by adjusting bismuth nitrate concentrations researchgate.net. Cobalt-doped Bi₂O₃ NPs were prepared via hydrothermal treatment at 150 °C nih.gov. Bismuth ferrite (BiFeO₃) nanoparticles have also been synthesized hydrothermally, with reaction parameters influencing phase purity and morphology ajchem-a.commdpi.com.
Other Synthesis Methods: Sol-gel methods are also employed for Bi₂O₃ NP synthesis researchgate.net. Elemental bismuth nanoparticles (BiNPs) can be produced by reducing iodobismuth clusters, yielding hydrophobic organoamine-capped particles acs.orgpdx.edu. Aqueously stabilized BiNPs are achieved using polymeric stabilizers like dextran or glucose, with glucose-capped particles demonstrating superior X-ray contrast due to their high bismuth content pdx.edu. Bismuth sulfide (Bi₂S₃) nanoparticles are also being explored as imaging agents nih.gov.
Functionalization of Bismuth Materials for Targeted Delivery Research
Functionalizing bismuth-based nanoparticles is essential for targeted delivery, enhancing imaging specificity and minimizing off-target effects nih.govnih.govrsc.orgfrontiersin.orgnih.gov. This process involves conjugating nanoparticles with specific ligands, such as antibodies, peptides, aptamers, or small molecules, that recognize and bind to target cell receptors.
Ligand Conjugation: Bismuth nanoparticles can be modified with targeting ligands to improve their accumulation at disease sites nih.govrsc.org. For example, Triptorelin peptide-conjugated bismuth sulfide nanoparticles (Bi₂S₃@BSA-Triptorelin NPs) have been developed to target LHRH receptors for molecular CT imaging. These targeted NPs exhibited significantly higher CT values due to enhanced cellular uptake via GnRH receptor binding, demonstrating improved targeting and imaging capabilities nih.gov.
Surface Modification: Surface modification techniques are employed to enhance the stability, targeting efficiency, and biocompatibility of bismuth nanoparticles rsc.orgfrontiersin.orgnih.gov. This can include coating with polymers or biomolecules. For instance, bismuth oxide nanoparticles (Bi₂O₃ NPs) have been surface-modified with functionalized β-cyclodextrin (β-CD) and biotin to create biocompatible therapeutic agents mdpi.com. Bismuth nanoparticles can also be functionalized with fluorescence labels or other agents for multimodal imaging nih.gov. The goal of targeted delivery for bismuth nanoagents is to improve diagnostic accuracy and potentially enable theranostic applications, combining diagnosis and therapy rsc.org.
Compound List:
this compound (Bi³⁺)
Tris(acetamidinium) hexabromobismuthate(III)
Pyrrolidinium
[BiCl₅]²⁻
Ethylammonium
[BiBr₅]∞²⁻
BiFeO₃ (Bismuth Ferrite)
Bi₂O₃ (Bismuth Oxide)
Bi₂Te₃ (Bismuth Telluride)
Bi-Sb-Te (Bismuth Antimony Telluride)
Bi₂Se₃ (Bismuth Selenide)
Bi₂S₃ (Bismuth Sulfide)
Bi(Fe₂/₈Mg₃/₈Ti₃/₈)O₃ (BFTM)
BaTiO₃ (Barium Titanate)
PANI-Bi₂Se₃ (Polyaniline-Bismuth Selenide)
Bi₂S₃@BSA-Triptorelin NPs (Triptorelin peptide-conjugated bismuth sulfide nanoparticles)
Bi₂O₃ NPs (Bismuth Oxide Nanoparticles)
β-CD (beta-Cyclodextrin)
Bi-TBAPy (Bismuth-Tetracarboxylate Ligand Framework)
Bi/Fe₃O₄@P3 (Bismuth/Iron Oxide Nanocomplex)
Bi-DTPA dimeglumine
Iodine-based contrast agents
Gold nanoparticles (GNPs)
Environmental and Aqueous Chemistry of Bismuth Cations
Hydrolysis Behavior of Bismuth(III) Ions in Aqueous Solutions
The bismuth(III) ion (Bi³⁺) is prone to hydrolysis in aqueous solutions, a process that significantly influences its environmental mobility and bioavailability. In strongly acidic conditions, Bi³⁺ exists as a hydrated ion, coordinated by water molecules. acs.orgnih.gov However, as the pH increases, a series of hydrolysis reactions occur, leading to the formation of various hydroxo-bismuth complexes.
Formation of Mononuclear and Polymeric Hydroxo-Bismuth Complexes
In dilute aqueous solutions, the hydrolysis of Bi³⁺ begins at pH values near zero, with the initial formation of the mononuclear complex, [Bi(OH)]²⁺. acs.org As the pH rises, further hydrolysis leads to the sequential formation of other mononuclear species such as [Bi(OH)₂]⁺, Bi(OH)₃, and [Bi(OH)₄]⁻. researchgate.net The relative abundance of these species is dependent on both pH and the total bismuth concentration. researchgate.net
At higher bismuth concentrations (≥ 1 × 10⁻⁵ m), the formation of polynuclear hydroxo complexes becomes significant. scispace.comsibran.ru One of the most prominent polymeric species is the hexanuclear cation, [Bi₆O₄(OH)₄]⁶⁺, which was initially described as [Bi₆(OH)₁₂]⁶⁺. acs.org This complex is a stable species that forms at slightly higher pH values than the initial mononuclear hydroxo complex. acs.org Structural studies have confirmed its composition in both aqueous solution and the solid state. acs.org In some systems, even larger polynuclear species, such as the nonanuclear cluster [Bi₉O₈(OH)₆]⁵⁺, have been synthesized under specific conditions. acs.orgnih.gov The formation of these polymeric species is a key feature of bismuth's aqueous chemistry and plays a crucial role in its environmental behavior.
Influence of pH and Ligands on Bismuth Cation Speciation
The speciation of bismuth cations is strongly influenced by pH. As the pH increases, the degree of hydrolysis also increases, leading to a decrease in the total coordination number of the bismuth ion. researchgate.netacs.org This progression from the hydrated Bi³⁺ ion in highly acidic solutions to various hydroxo complexes demonstrates the profound effect of pH on bismuth's aqueous chemistry. researchgate.netacs.org
The presence of various ligands in the aqueous solution can also significantly alter the speciation of bismuth. Bismuth(III) has a high affinity for oxygen and nitrogen donor ligands, forming stable complexes that can compete with hydrolysis. acs.orgslu.seresearchgate.net For instance, in the presence of chloride ions, bismuth can form chloro-complexes, which can affect its hydrolysis behavior. elte.hudtic.mil Similarly, organic ligands, such as those found in natural organic matter, can form strong complexes with bismuth, influencing its solubility and transport in the environment. acs.orgresearchgate.netnih.gov The interaction with ligands like citrate (B86180) can lead to the precipitation of various bismuth citrate compounds depending on the pH and the molar ratio of citrate to bismuth. sibran.ru
Complexation of Bismuth Cations with Natural Organic Matter
Natural organic matter (NOM), a complex mixture of organic compounds found in soils, sediments, and water, plays a critical role in the environmental chemistry of bismuth. Bismuth(III) ions form exceptionally strong complexes with NOM, which significantly impacts their mobility and fate in aquatic systems. acs.orgslu.seresearchgate.netnih.gov
Research has shown that bismuth(III) binds strongly to the organic material in soil, with over 99% of added bismuth being bound to the solid phase even at a low pH of 1.2. slu.seresearchgate.netnih.gov This strong binding is attributed to the formation of stable complexes with functional groups within the NOM structure, particularly carboxyl groups. acs.org Spectroscopic studies, such as Extended X-ray Absorption Fine Structure (EXAFS), suggest that bismuth(III) can bind to soil organic matter as a dimeric Bi³⁺ complex, where a carboxylate group bridges two bismuth ions, leading to enhanced structural stability. acs.orgslu.seresearchgate.netnih.gov This strong complexation with NOM means that in natural environments like soils, sediments, and waters, bismuth is most likely to be associated with organic matter. acs.orgresearchgate.netnih.gov The solubility of bismuth in the presence of NOM is pH-dependent, generally increasing at lower pH due to competition from protons for binding sites and at higher pH due to the increased concentration of dissolved organic matter forming soluble complexes. acs.orgslu.se
Geochemical Cycling of Bismuth Cations in Aquatic Systems
The geochemical cycling of bismuth in aquatic systems is influenced by a combination of hydrolysis, complexation with organic and inorganic ligands, and redox conditions. In oxygenated waters, the solubility of bismuth is generally very low due to the formation of insoluble oxides and carbonates like bismite (Bi₂O₃) and bismutite (Bi₂O₂CO₃). scispace.com
Hydrothermal Chemistry of Bismuth Cationic Species
Under hydrothermal conditions, the chemistry of bismuth becomes even more diverse. In these high-temperature and high-pressure aqueous environments, bismuth can form a variety of cationic species and complexes that are not typically observed at ambient temperatures. scispace.com The study of bismuth's hydrothermal chemistry is particularly relevant to understanding the formation of certain ore deposits, where bismuth is often associated with elements like gold. scispace.com
Mild hydrothermal treatment has been successfully used to synthesize novel cationic bismuthate clusters. acs.orgnih.gov These include a hexanuclear cluster, [Bi₆O₄(OH)₄(H₂O)₂]⁶⁺, and a rare nonanuclear cluster, [Bi₉O₈(OH)₆]⁵⁺, which are templated by sulfonate anions. acs.orgnih.gov These structures demonstrate the ability of bismuth to form complex polynuclear cations under hydrothermal conditions. The stability of aqueous bismuth species, such as Bi(OH)₃(aq), has been studied across a range of hydrothermal temperatures, providing thermodynamic data essential for modeling ore deposit formation. scispace.com The hydrothermal synthesis route, often utilizing starting materials like NaBiO₃·nH₂O, has proven effective in creating a variety of bismuth oxides with different structures, some of which exhibit interesting physical properties. rsc.org
Q & A
Basic Research Questions
Q. How can the oxidation states of bismuth cations (Bi³⁺ vs. Bi⁵⁺) be experimentally determined?
- Methodological Answer : Use X-ray photoelectron spectroscopy (XPS) to analyze core-level binding energies. Compare Bi 4f peaks: Bi³⁺ typically shows peaks at ~157 eV (Bi 4f7/2) and ~162 eV (Bi 4f5/2), while Bi⁵⁺ shifts to higher energies (~159 eV and ~164 eV). Validate with reference spectra from known compounds (e.g., Bi2O3 for Bi³⁺ and NaBiO3 for Bi⁵⁺) .
Q. What are the primary synthesis routes for bismuth cation-containing compounds?
- Methodological Answer :
- Solvothermal synthesis : React Bi(NO3)3·5H2O with tellurium precursors in ethanol at 180°C for 12 hours to form Bi2Te3 nanoplates .
- Cation exchange : Dope Bi2Te3 with Ag⁺/Cu²⁺/In³⁺ by immersing nanoplates in ethanol solutions of metal salts (e.g., AgNO3) at room temperature for 24 hours .
Q. How do ionic radii of Bi³⁺ and Bi⁵⁺ vary with coordination number and crystal field distortion?
- Methodological Answer : Refer to Shannon’s revised ionic radii tables. For Bi³⁺, radii range from 1.03 Å (coordination number, CN=6) to 1.31 Å (CN=8). Bi⁵⁺ radii are smaller (e.g., 0.76 Å for CN=6). Account for distortion via bond-length analysis; for example, elongated octahedral geometries in BiOX (X=Cl, Br) reduce effective ionic radii .
Advanced Research Questions
Q. How can discrepancies in reported ionic radii for Bi³⁺ across studies be resolved?
- Methodological Answer :
- Factor analysis : Evaluate experimental conditions (e.g., temperature, pressure) and measurement techniques (XRD vs. EXAFS).
- Covalency adjustment : Use empirical bond-strength relationships (e.g., bond valence sum analysis) to correct for covalent contributions in Bi–O bonds, which shorten bond lengths and reduce apparent ionic radii .
Q. What computational approaches best model the electronic structure of bismuth cations in complex matrices?
- Methodological Answer :
- Density Functional Theory (DFT) : Apply the Perdew-Burke-Ernzerhof (PBE) generalized gradient approximation (GGA) to account for exchange-correlation effects. Include spin-orbit coupling (SOC) for heavy elements like Bi to refine bandgap predictions in materials like Bi2Se3 .
- Validation : Compare calculated density of states (DOS) with experimental ARPES data for Bi-based topological insulators .
Q. How to design experiments isolating the effects of Bi³⁺ doping in thermoelectric materials?
- Methodological Answer :
- Controlled synthesis : Prepare undoped and Bi³⁺-doped samples (e.g., Bi2Te3) under identical solvothermal conditions.
- Characterization triad : Use XRD to confirm lattice distortion, HRTEM to image defect structures, and Hall effect measurements to track carrier mobility changes .
Addressing Data Contradictions
- Example : Conflicting reports on Bi³⁺ photocatalytic activity.
- Resolution : Standardize testing conditions (light intensity, pH) and use controlled defect engineering (e.g., oxygen vacancies in BiOX) to isolate cation-specific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
